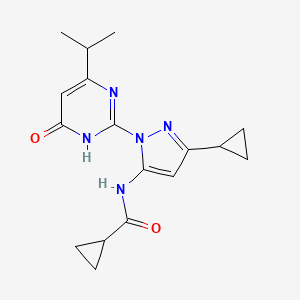![molecular formula C13H9Cl2F3N4O B3006812 2-chloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylpyridine-3-carbohydrazide CAS No. 1023835-48-4](/img/structure/B3006812.png)
2-chloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylpyridine-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylpyridine-3-carbohydrazide is a useful research compound. Its molecular formula is C13H9Cl2F3N4O and its molecular weight is 365.14. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions : This compound is utilized in various chemical synthesis processes. For example, Song (2007) details the synthesis of a similar compound, 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide, under optimal conditions, achieving high yield and purity. This highlights the compound's role in chemical manufacturing processes Song (2007).
Pharmacological Activity : Thomas et al. (2016) investigated compounds with a similar structure for their antidepressant and nootropic activities. These studies indicate potential therapeutic applications in mental health treatment Thomas et al. (2016).
Material Science and Molecular Structures : Castiñeiras et al. (2018) explored the synthesis and structural assessment of compounds with a related molecular structure, demonstrating the compound's significance in material science and molecular engineering Castiñeiras et al. (2018).
Organic Chemistry and Functionalization : Cottet and Schlosser (2004) used a similar compound in the study of regioexhaustive functionalization, a process critical in organic chemistry for creating specific chemical structures Cottet and Schlosser (2004).
Antimicrobial Research : Research by Osama I. Abdel Salam et al. (2014) on derivatives of similar compounds shows the application in antimicrobial studies, suggesting the potential for creating new antimicrobial agents Osama I. Abdel Salam et al. (2014).
Antioxidant Research : Tumosienė et al. (2019) synthesized derivatives of a similar compound and evaluated their antioxidant activity, indicating the compound's relevance in the study of oxidative stress and potential therapeutic uses Tumosienė et al. (2019).
Mécanisme D'action
Target of Action
Compounds with similar structures have been known to interact with various receptor tyrosine kinases .
Mode of Action
It’s worth noting that many compounds with trifluoromethyl groups have been shown to exhibit improved drug potency by lowering the pk_a of the cyclic carbamate through key hydrogen bonding interactions with proteins .
Biochemical Pathways
Compounds with similar structures have been known to inhibit multiple receptor tyrosine kinases, which play crucial roles in cell growth and differentiation .
Pharmacokinetics
Pharmacokinetics refers to the movement of a drug into, through, and out of the body . It’s important to note that these properties can significantly impact a drug’s bioavailability and therapeutic efficacy.
Result of Action
The inhibition of receptor tyrosine kinases by similar compounds can lead to the suppression of cell growth and differentiation .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
It is known that trifluoromethylpyridines, a group of compounds to which MFCD00245519 belongs, interact with various enzymes, proteins, and other biomolecules . The unique physicochemical properties of the fluorine atom and the pyridine moiety in MFCD00245519 may contribute to these interactions .
Cellular Effects
Preliminary studies suggest that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
2-chloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylpyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2F3N4O/c1-22(21-12(23)8-3-2-4-19-10(8)15)11-9(14)5-7(6-20-11)13(16,17)18/h2-6H,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPUQRNJZMGKDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=O)C2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
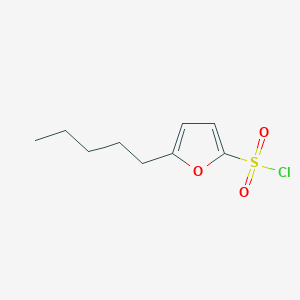

![Methyl 5-[(4-methylbenzoyl)amino]-3-propoxy-1-benzothiophene-2-carboxylate](/img/structure/B3006732.png)

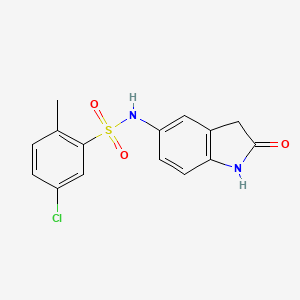
![3-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-2H-chromen-2-one](/img/structure/B3006739.png)
![4-[[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile](/img/structure/B3006742.png)
![Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate](/img/no-structure.png)

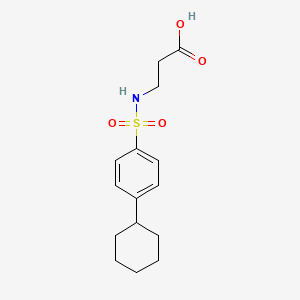
![5H,6H,7H-cyclopenta[c]pyridin-4-amine](/img/structure/B3006748.png)
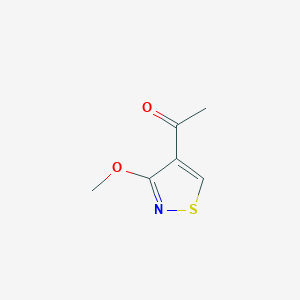
![(2E,NZ)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide](/img/structure/B3006750.png)
